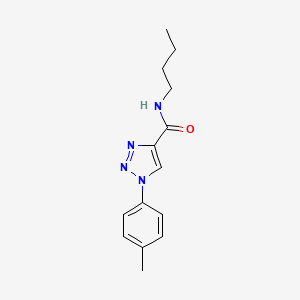

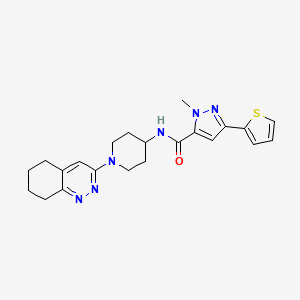

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the crystal structure of a cyclohexane carboxamide derivative with an isoxazole ring has been reported, which could provide insights into the conformational preferences of carboxamide-containing compounds . Additionally, the synthesis and biological activity of an indazole carboxamide with a morpholino group have been described, which might offer parallels in terms of synthetic strategies for triazole carboxamides . Furthermore, a nitrogen-rich energetic compound featuring a triazole ring has been synthesized and characterized, which could be relevant for understanding the properties of other triazole derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from various precursors. For example, the indazole carboxamide compound was synthesized by condensation of an isocyanato derivative with an aminated indazole, which was prepared from a difluorobenzonitrile via amination and cyclization . Similarly, the energetic triazole compound was synthesized using diaminomaleodinitrile in a three-step process . These methods could potentially be adapted for the synthesis of "N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of carboxamide compounds are often characterized by X-ray crystallography. The cyclohexane carboxamide derivative crystallized in the orthorhombic space group, and its structure was refined to reveal the non-coplanarity of the soxazole and phenyl rings . The indazole carboxamide crystallized in the monoclinic system, and its space group was determined . These findings suggest that "N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" may also exhibit interesting structural features that could be elucidated by similar crystallographic studies.

Chemical Reactions Analysis

The chemical reactivity of carboxamide compounds can vary widely depending on their substitution patterns. The indazole carboxamide showed effective inhibition of cancer cell proliferation, indicating that it participates in biological reactions . The energetic triazole compound was characterized by its thermal stability, with high decomposition temperatures, and was not sensitive to impact or friction, suggesting a stable chemical nature under certain conditions . These properties might be relevant when considering the reactivity of "N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives can be influenced by their molecular structure. The density, enthalpy of formation, detonation pressure, and velocity were predicted for the energetic triazole compound . These properties are crucial for applications in materials science, particularly for energetic materials. Although the specific properties of "N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" are not provided, similar analytical techniques and computational methods could be employed to predict its properties.

Scientific Research Applications

Synthesis and Potential Applications

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with significant potential in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and material science. This compound, similar to other triazole derivatives, demonstrates versatility in synthetic applications due to the triazole ring's unique properties.

Synthetic Utility and Biological Activities : Triazole derivatives, including structures akin to N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, are recognized for their synthetic utility and biological activities. These compounds have been synthesized through innovative methods, showcasing their potential as antidiabetic agents due to their ability to inhibit glycogen phosphorylase (Szőcs et al., 2015). Additionally, the exploration of various triazole derivatives has led to the identification of compounds with potent antiviral activities, highlighting the significant pharmacological potential of this class of compounds (Srivastava et al., 1977).

Chemical Properties and Reactions : The chemical properties of triazole derivatives facilitate a range of reactions, including the synthesis of nucleoside analogs and the exploration of their potential as bioisosteres for known antiviral agents (Makabe et al., 1972). This versatility is further evidenced by studies on the reactivity and functional group transformations within the triazole ring, offering insights into the development of novel synthetic methodologies (Nein et al., 2016).

Antimicrobial Applications : One of the primary research applications of triazole derivatives is in the development of antimicrobial agents. Studies have discovered novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against a range of pathogens, indicating the potential of these compounds in addressing antibiotic resistance (Pokhodylo et al., 2021).

properties

IUPAC Name |

N-butyl-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-3-4-9-15-14(19)13-10-18(17-16-13)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJMPPCZLYCBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)